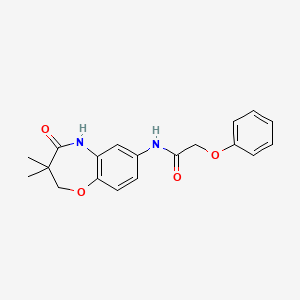

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a benzoxazepine core fused with a substituted acetamide moiety. The benzoxazepine scaffold consists of a seven-membered ring system containing both oxygen and nitrogen atoms, with a ketone group at the 4-position and two methyl substituents at the 3-position. This compound is of interest due to its structural similarity to bioactive molecules targeting neurological and inflammatory pathways .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-19(2)12-25-16-9-8-13(10-15(16)21-18(19)23)20-17(22)11-24-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHLDEUUZMUOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Tetrahydrobenzo Oxazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenoxyacetamide Group: This step involves the reaction of the tetrahydrobenzo oxazepine intermediate with phenoxyacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

Drug Discovery: The compound is used in the development of new drugs, particularly for its potential antimicrobial and anti-inflammatory properties.

Material Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues in the Benzoxazepine Family

Key structural analogues include:

Key Observations :

- Ring Substitutions : Ethyl or benzyl substitutions at the N5 position (e.g., ) alter steric bulk, which may impact receptor binding selectivity.

- Ketone Position : The 4-oxo group in the benzoxazepine core is conserved across analogues, suggesting its critical role in stabilizing hydrogen-bond interactions .

Pharmacological and Physicochemical Properties

- Hydrogen Bonding : The 4-oxo group and acetamide NH participate in hydrogen bonding, as evidenced by graph-set analysis in related crystals . This feature is critical for interactions with biological targets like kinases or GPCRs.

- Solubility: The phenoxy group in the target compound reduces aqueous solubility compared to the methoxy or pyridyl analogues .

- Metabolic Stability : Methyl and ethyl substituents at the 3- and 5-positions may slow oxidative metabolism, enhancing half-life relative to unsubstituted benzoxazepines .

Q & A

Q. What are the standard synthetic routes for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide, and how are intermediates characterized?

The synthesis typically involves a multi-step process:

Core formation : Construct the benzoxazepine ring via cyclization of an appropriate amino alcohol precursor under acidic or basic conditions.

Acetamide coupling : React the benzoxazepine intermediate with 2-phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Characterization :

- NMR (¹H, ¹³C) to confirm regiochemistry and purity.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

Q. What spectroscopic methods are most reliable for confirming the compound’s structural integrity?

- ¹H NMR : Key signals include the oxazepine ring proton (δ 4.1–4.3 ppm, multiplet), acetamide NH (δ 8.2–8.5 ppm, broad), and phenoxy aromatic protons (δ 6.8–7.3 ppm) .

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzoxazepine C-O-C stretch (~1220 cm⁻¹) .

- LC-MS : Validate molecular weight (expected [M+H]⁺ ~385.4) and detect impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields during the benzoxazepine ring formation?

Methodological strategies :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates via hydrogen bonding .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .

- Temperature control : Use microwave-assisted synthesis (80–100°C, 30 min) to reduce side reactions .

Validation : Monitor reaction progress via TLC (silica, UV visualization) and quantify yield improvements using HPLC-MS .

Q. How do structural modifications (e.g., substituents on the phenoxy group) influence the compound’s biological activity?

Structure-Activity Relationship (SAR) Approach :

Derivative synthesis : Replace the phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

Biological assays :

- Anticancer : Test cytotoxicity against HeLa or MCF-7 cells (MTT assay, IC₅₀ quantification).

- Anti-inflammatory : Measure COX-2 inhibition via ELISA .

Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., COX-2) .

Q. How can conflicting data on the compound’s solubility and stability be resolved for pharmacological studies?

Experimental design :

- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid. Quantify via UV-Vis spectroscopy .

- Stability studies :

- Thermal : Incubate at 25°C and 40°C for 72 hours; monitor degradation via HPLC .

- Photolytic : Expose to UV light (254 nm) and analyze by LC-MS for photodegradants .

Mitigation : Co-crystallization with cyclodextrins or lipid-based nanoformulation to enhance stability .

Q. What strategies are effective in elucidating the compound’s mechanism of action in neuroprotective assays?

Methodology :

In vitro models : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced).

Pathway analysis :

- Western blotting : Quantify apoptosis markers (Bax, Bcl-2) and autophagy proteins (LC3-II) .

- ROS detection : Employ DCFH-DA fluorescence assay .

Kinetic studies : Perform time-resolved measurements of mitochondrial membrane potential (JC-1 dye) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values across different cell lines?

Critical steps :

Q. What analytical techniques can differentiate polymorphic forms of the compound, and how do they impact bioactivity?

- PXRD : Identify distinct crystalline phases (e.g., Form I vs. Form II) .

- DSC : Measure melting point variations (±5°C between polymorphs) .

- Dissolution testing : Correlate polymorph solubility with in vitro bioavailability .

Methodological Resources

- Synthetic protocols : Refer to , and 12 for reaction optimization.

- Biological assays : , and 19 provide models for anticancer and anti-inflammatory testing.

- Computational tools : details docking protocols for SAR analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.